molecular formula C12H10N2O B11901552 2-Ethoxyquinoline-4-carbonitrile CAS No. 859938-23-1

2-Ethoxyquinoline-4-carbonitrile

Cat. No.: B11901552
CAS No.: 859938-23-1
M. Wt: 198.22 g/mol
InChI Key: IIEWEOBJLYFZEH-UHFFFAOYSA-N
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Description

2-Ethoxyquinoline-4-carbonitrile is a high-purity chemical compound offered for research and development purposes. As a member of the quinoline carbonitrile family, it serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . Quinoline carbonitriles are privileged scaffolds in medicinal chemistry, and the specific substitution pattern of the ethoxy group at the 2-position and the cyano group at the 4-position makes this compound a valuable precursor for the synthesis of more complex molecules . Researchers utilize this core structure to develop compounds for various investigational applications . Key Applications: • Synthetic Building Block: This compound is designed for use as a key intermediate in heterocyclic and organometallic chemistry. The reactive cyano and ethoxy groups allow for further functionalization, enabling the construction of diverse chemical libraries for screening and development . • Medicinal Chemistry Research: The quinoline core is a structure of high interest in drug discovery. This compound can be used in the exploration of structure-activity relationships (SAR) during the early-stage research of novel bioactive molecules . Safety and Handling: This product is intended for use by qualified researchers in a controlled laboratory setting. Please refer to the material safety data sheet (MSDS) for detailed hazard, handling, and disposal information before use. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

859938-23-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-ethoxyquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-2-15-12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,2H2,1H3

InChI Key

IIEWEOBJLYFZEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)C#N

Origin of Product

United States

Contextualization Within Quinolines and Heterocyclic Chemistry Research

2-Ethoxyquinoline-4-carbonitrile belongs to the broader family of quinoline (B57606) compounds. wikipedia.org Quinoline itself is a heterocyclic aromatic organic compound, meaning it contains a ring structure composed of more than one type of atom—in this case, carbon and nitrogen. wikipedia.orgnumberanalytics.com Specifically, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.comnih.gov This fundamental quinoline scaffold is a cornerstone of heterocyclic chemistry, a vast and vital area of study that focuses on cyclic compounds containing atoms of at least two different elements in their rings. numberanalytics.com

The versatility of the quinoline ring system allows for the attachment of various functional groups at different positions, leading to a vast array of derivatives with diverse chemical properties and potential applications. nih.govfrontiersin.orgnih.gov The presence of the nitrogen atom in the heterocyclic ring imparts distinct reactivity to quinoline and its derivatives compared to their carbocyclic counterparts. msu.edu This unique reactivity makes them valuable building blocks in synthetic organic chemistry. nih.gov

Historical Trajectory and Emerging Significance of Quinoline Carbonitrile Scaffolds in Academic Inquiry

The quinoline (B57606) core has long been a subject of scientific inquiry, with its derivatives being recognized for their diverse applications for nearly a century. frontiersin.org Historically, research into quinoline compounds has been spurred by their presence in natural products and their wide-ranging biological activities. wikipedia.orgnih.gov This has led to the development of numerous synthetic methods to create novel quinoline derivatives. numberanalytics.comnih.gov

More recently, there has been a growing interest in quinoline scaffolds that incorporate a carbonitrile (-C≡N) group. The carbonitrile functional group is a powerful tool in medicinal chemistry and materials science due to its electronic properties and its ability to participate in a variety of chemical transformations. The combination of the quinoline nucleus with a carbonitrile moiety creates a "quinoline-carbonitrile scaffold," a molecular framework that has shown significant promise in various research domains. For instance, certain quinoline-carbonitrile derivatives have been investigated for their potential as antibacterial agents. frontiersin.org The strategic placement of substituents on the quinoline ring system, in conjunction with the carbonitrile group, allows for the fine-tuning of the molecule's properties. frontiersin.org

Rationale for In Depth Research on 2 Ethoxyquinoline 4 Carbonitrile

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound, aiming to construct the core structure with the desired functionalities in a minimal number of steps, are highly sought after for their efficiency. These methods primarily involve the formation of the quinoline ring system from acyclic precursors or the direct functionalization of a pre-existing quinoline core.

Functionalization Strategies on Pre-existing Quinoline Rings

A more direct approach to this compound involves the functionalization of a pre-existing quinoline ring. A notable development in this area is the direct oxidative C-H cyanation. Research has demonstrated the regioselective direct oxidative C–H cyanation of quinoline and its derivatives at the 4-position. This transformation can be achieved using trimethylsilyl (B98337) cyanide as the cyano source and molecular oxygen as the terminal oxidant, catalyzed by vanadium-containing heteropoly acids such as H₇PV₄Mo₈O₄₀. This method offers an atom-economical route to 4-cyanoquinolines.

Indirect Synthetic Pathways via Precursors and Strategic Intermediates

Given the challenges in the direct synthesis of this compound, indirect pathways that rely on the sequential modification of functional group precursors are often more practical. A logical and well-documented strategy begins with the synthesis of a quinoline-4-carboxylic acid, which can be readily accessed through the Pfitzinger reaction. ui.ac.idacs.org

This multi-step approach can be envisioned as follows:

Formation of Quinoline-4-carboxylic Acid: Synthesis of a suitable 2-substituted quinoline-4-carboxylic acid, such as 2-hydroxyquinoline-4-carboxylic acid, can be achieved via the Pfitzinger reaction or its Halberkann variant. nih.govwikipedia.org

Conversion to Quinoline-4-carbonitrile (B1295981): The carboxylic acid can be converted to the corresponding primary amide. This is typically achieved by activating the carboxylic acid, for example with thionyl chloride or a coupling agent like EDC, followed by reaction with ammonia (B1221849). The resulting quinoline-4-carboxamide is then subjected to dehydration using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the quinoline-4-carbonitrile. chemistrysteps.com

Introduction of the 2-Ethoxy Group: The final step involves the introduction of the ethoxy group at the 2-position. This can be accomplished through several methods depending on the precursor. If starting with 2-hydroxyquinoline-4-carbonitrile, an etherification reaction, such as the Williamson ether synthesis using an ethylating agent like ethyl iodide in the presence of a base (e.g., NaH), can be employed. researchgate.net Alternatively, the Mitsunobu reaction offers a mild method for the etherification of the 2-hydroxyquinoline. organic-chemistry.orgwikipedia.orgnih.govcommonorganicchemistry.com If a 2-chloroquinoline-4-carbonitrile (B1359159) intermediate is prepared (from the 2-hydroxy precursor using a chlorinating agent like POCl₃), a nucleophilic aromatic substitution with sodium ethoxide can be performed to introduce the ethoxy group. researchgate.netepfl.chstackexchange.compearson.comdoubtnut.com

Catalytic Systems and Ligand Design for Enhanced Synthesis of this compound

Modern catalytic systems, encompassing both transition metals and organocatalysts, are instrumental in enhancing the efficiency, selectivity, and scope of synthetic routes to complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium, copper, and rhodium, are widely used in the synthesis and functionalization of quinolines. researchgate.netnih.govmdpi.com In the context of synthesizing this compound, these catalysts can be employed in several key transformations.

For instance, the cyanation of a 2-ethoxy-4-haloquinoline precursor can be achieved via a palladium- or copper-catalyzed cross-coupling reaction with a cyanide source. Furthermore, transition metal catalysts can be utilized in the etherification of 2-haloquinolines. researchgate.net Recent advancements have also focused on C-H activation strategies. For example, palladium-catalyzed alkoxylation of benzo[h]quinoline (B1196314) has been reported, suggesting the potential for direct C-H etherification of the quinoline core. researchgate.net Rhodium-catalyzed cascade reactions have also emerged as a powerful tool for the synthesis of functionalized quinolines from simple starting materials. rsc.org

Catalyst SystemReaction TypeApplication in Synthesis
Palladium/Copper Cross-couplingCyanation of 2-ethoxy-4-haloquinoline.
Palladium C-H Activation/EtherificationPotential direct C-H ethoxylation of the quinoline ring. researchgate.net
Rhodium Cascade ReactionsConstruction of the functionalized quinoline core. rsc.org
Iron Auto-Transfer HydrogenationC-alkylation of methylquinolines with alcohols. mdpi.com

Organocatalytic Approaches

Organocatalysis has surfaced as a green and powerful alternative to metal-based catalysis for the synthesis of quinolines. researchgate.netnih.gov Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the asymmetric synthesis of quinolines, enabling the construction of enantiomerically enriched products. researchgate.netresearchgate.netnih.govacs.org

In the synthesis of this compound, organocatalysis could be envisioned in several steps. For example, a chiral amine catalyst could be used in a Michael addition-cyclization cascade to construct a chiral quinoline precursor. Furthermore, organocatalytic cyanation reactions have been developed, which could potentially be applied to a suitable quinoline intermediate. benthamdirect.comresearchgate.netnih.govmdpi.comnature.com For instance, cinchona alkaloids have been shown to catalyze the asymmetric α-cyanation of β-ketoesters. nih.gov The development of organocatalytic methods for the direct and enantioselective synthesis of highly functionalized quinolines remains an active area of research with significant potential.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of exploration include the use of solvent-free reaction conditions and the incorporation of renewable feedstocks, alongside considerations of atom economy.

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free reaction conditions for the synthesis of this compound, and quinolines in general, represents a significant step towards greener chemical manufacturing.

One of the most established methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govresearchgate.net Research has demonstrated that this reaction can be efficiently conducted under solvent-free conditions, often facilitated by microwave irradiation or the use of solid acid catalysts. For instance, the use of p-toluenesulfonic acid under solvent-free conditions has been shown to be effective in the synthesis of poly-substituted quinolines. researchgate.net This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and higher yields.

Another relevant green approach is the use of polyethylene (B3416737) glycol (PEG) as a reaction medium. PEG is a non-toxic, biodegradable, and recyclable solvent that can be an excellent alternative to conventional organic solvents. nih.gov While a specific solvent-free synthesis for this compound has not been extensively reported, the successful application of these techniques to structurally similar quinolines provides a strong foundation for future research and development in this area.

Renewable Feedstocks and Atom Economy Considerations

The principles of green chemistry also advocate for the use of renewable feedstocks to reduce our reliance on depleting fossil fuels. nih.gov While the direct synthesis of this compound from renewable resources is still a developing area, the quinoline core itself can be conceptually derived from biomass. For instance, aniline, a key precursor for many quinoline syntheses, can be produced from biomass-derived intermediates.

A critical aspect of green synthesis is atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions.

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-chloro-4-quinolinecarbonitrile precursor with sodium ethoxide. The synthesis of the chloro-substituted quinoline precursor can be achieved through various methods, including the reaction of 2-vinylanilines with diphosgene in a nitrile solvent. researchgate.net

The subsequent nucleophilic substitution reaction, while effective, does not have a perfect atom economy as it generates a salt byproduct (sodium chloride).

Reaction Scheme:

Cl-C9H5N-CN + NaOCH2CH3 → CH3CH2O-C9H5N-CN + NaCl

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Production

The efficiency and selectivity of a synthetic route are paramount for its practical application. For the production of this compound, a comparative analysis of different potential methodologies is essential to identify the most viable option.

A key synthetic step is the nucleophilic substitution of a leaving group at the 2-position of the quinoline ring with an ethoxy group. The reactivity of halo-substituted quinolines towards nucleophiles is well-documented, with 2-chloroquinolines generally showing good reactivity. mdpi.com

The table below presents a comparative analysis of potential synthetic methods for the ethoxylation step, drawing on data from analogous reactions reported in the literature. It is important to note that the specific yields and selectivities for this compound may vary.

MethodPrecursorReagents and ConditionsReported Yield (Analogous Reactions)SelectivityGreen Chemistry Considerations
Nucleophilic Aromatic Substitution 2-Chloro-4-quinolinecarbonitrileSodium ethoxide in ethanol (B145695), refluxGood to Excellent (typically >80%)High for substitution at the 2-positionGenerates salt waste. Ethanol can be derived from renewable sources.
Microwave-Assisted Synthesis 2-Chloro-4-quinolinecarbonitrileSodium ethoxide in a high-boiling green solvent (e.g., PEG)Potentially higher yields and shorter reaction timesHighReduced energy consumption and potential for solvent recycling.
Phase-Transfer Catalysis 2-Chloro-4-quinolinecarbonitrileSodium ethoxide, aqueous/organic biphasic system, phase-transfer catalystModerate to GoodGoodCan reduce the need for anhydrous solvents and allow for easier product separation.

Data in the table is based on analogous reactions and serves as an estimation for comparative purposes.

The choice of method will ultimately depend on a balance of factors including yield, selectivity, cost of reagents, reaction time, and environmental impact. The nucleophilic aromatic substitution using sodium ethoxide in ethanol remains a robust and high-yielding method. However, exploring microwave-assisted synthesis in greener solvents like PEG holds significant promise for developing a more sustainable and efficient process for the production of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals.

Expected ¹H and ¹³C NMR Spectral Features:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the ethoxy group. The chemical shifts of the aromatic protons would be influenced by the electron-donating ethoxy group at the C2 position and the electron-withdrawing nitrile group at the C4 position. The ethoxy group would typically exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. libretexts.org The carbons of the quinoline ring would resonate in the aromatic region (typically 120-150 ppm), with their precise shifts determined by the substituent effects. The carbons of the ethoxy group would appear in the upfield region.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex array of signals in the ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying adjacent protons within the quinoline ring and confirming the connectivity within the ethoxy group (i.e., the coupling between the methylene and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This would allow for the direct assignment of each protonated carbon in the quinoline ring and the ethoxy group by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the proton at C3 could show a correlation to the nitrile carbon at C4, and the protons of the ethoxy group would show correlations to the C2 carbon of the quinoline ring, confirming the position of the ethoxy substituent.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 2-chloroquinoline (B121035) and quinoline-4-carbonitrile, is presented below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H38.0 - 8.2C3: 110 - 115
H57.8 - 8.0C4: 140 - 145
H67.5 - 7.7C4a: 148 - 152
H77.7 - 7.9C5: 128 - 132
H88.1 - 8.3C6: 126 - 130
O-CH₂-CH₃4.2 - 4.5 (quartet)C7: 130 - 134
O-CH₂-CH₃1.4 - 1.6 (triplet)C8: 125 - 129
C8a: 145 - 149
C2: 160 - 165
C≡N: 117 - 120
O-CH₂-CH₃: 60 - 65
O-CH₂-CH₃: 14 - 16

Note: These are estimated values and actual experimental values may vary.

Solid-State NMR Characterization

While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and packing of this compound in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different chemical shifts due to variations in their local molecular environments.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, confirming the molecular formula C₁₂H₁₀N₂O. The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pattern would likely involve the following key pathways, based on studies of similar quinoline derivatives chempap.orgnih.gov:

Loss of the ethoxy group: A prominent fragmentation pathway would be the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the molecular ion.

Loss of HCN: The quinoline ring itself can undergo fragmentation, often involving the loss of a molecule of hydrogen cyanide (HCN). chempap.org

Cleavage of the quinoline ring: Further fragmentation could lead to the cleavage of the quinoline ring system, yielding characteristic ions.

A hypothetical fragmentation table for this compound is presented below.

m/z of Precursor Ion Hypothetical m/z of Fragment Ion Proposed Neutral Loss Proposed Fragment Structure
198 (M⁺)170CO[M-CO]⁺
198 (M⁺)169C₂H₅[M-C₂H₅]⁺
198 (M⁺)153C₂H₅O[M-C₂H₅O]⁺
198 (M⁺)127C₂H₅O + CN[M-C₂H₅O-CN]⁺

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformation. researchgate.net These two techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

For this compound, the key vibrational modes would be associated with the quinoline ring, the nitrile group, and the ethoxy group.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the IR spectrum in the region of 2220-2260 cm⁻¹. This band is typically weaker in the Raman spectrum.

Quinoline Ring Vibrations: The aromatic quinoline core will exhibit a series of characteristic C-H and C=C stretching and bending vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. researchgate.net

Ethoxy Group Vibrations: The ethoxy group will show C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region. A strong C-O stretching vibration is also expected around 1200-1250 cm⁻¹. mdpi.com

A table of expected characteristic vibrational frequencies for this compound is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Nitrile (C≡N)Stretching2220 - 2260Strong, SharpWeak
Aromatic C-HStretching3000 - 3100MediumStrong
Aliphatic C-HStretching2850 - 3000MediumMedium
Aromatic C=CStretching1400 - 1600Medium to StrongStrong
C-O (Ether)Stretching1200 - 1250StrongMedium
Aromatic C-HOut-of-plane Bending750 - 900StrongWeak

Note: These are general ranges and the exact positions and intensities of the bands will depend on the specific molecular environment.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic structure and excited-state dynamics of molecules. nih.gov For a compound like this compound, these methods would provide critical insights into its potential applications in fields such as materials science and biological imaging, where light-matter interactions are paramount. researchgate.netresearchgate.net

Reaction Mechanisms and Transformational Chemistry of 2 Ethoxyquinoline 4 Carbonitrile

Nucleophilic Substitution Reactions Involving the Ethoxy Moiety

The ethoxy group at the 2-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. Various nucleophiles can displace the ethoxy group, leading to the formation of a wide array of 2-substituted quinoline derivatives. For instance, the reaction of similar 4-substituted quinolines with pyrrolidine (B122466) can yield products like Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-. ontosight.ai The general mechanism involves the attack of a nucleophile at the C2 carbon, leading to a tetrahedral intermediate, followed by the departure of the ethoxide leaving group.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can significantly influence the reaction's efficiency and outcome.

Reactivity and Derivatization of the Nitrile Group

The nitrile group (-C≡N) at the 4-position is a versatile functional group that can undergo a variety of chemical transformations. enamine.net

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt under both acidic and basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemguide.co.ukyoutube.com

Acidic Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The acidic conditions protonate the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by water. libretexts.orgyoutube.com

Alkaline Hydrolysis : Refluxing the nitrile with an aqueous base, like sodium hydroxide (B78521), yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org The strongly nucleophilic hydroxide ion directly attacks the carbon atom of the nitrile group. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

These hydrolysis reactions provide a direct route to quinoline-4-carboxylic acids, which are important precursors in the synthesis of various biologically active compounds. researchgate.netgoogle.com

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is a valuable method for introducing an aminomethyl group onto the quinoline scaffold. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. pressbooks.pub Catalytic hydrogenation typically employs catalysts like Raney nickel or palladium on carbon in the presence of hydrogen gas.

The resulting aminomethylquinolines are useful building blocks in medicinal chemistry. organic-chemistry.org

The nitrile group can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions with azides to form tetrazoles. researchgate.netresearchgate.netacs.orgnih.gov This reaction is a powerful tool for the synthesis of 5-substituted-1H-tetrazoles, which are considered bioisosteres of carboxylic acids in drug design. acs.org

The reaction involves the treatment of the quinoline-4-carbonitrile (B1295981) with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst like zinc salts or cobalt complexes. researchgate.net The reaction proceeds through the [3+2] cycloaddition of the azide to the nitrile, forming the stable five-membered tetrazole ring. researchgate.netnih.govtandfonline.com

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring of 2-Ethoxyquinoline-4-carbonitrile

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gatech.edupearson.commasterorganicchemistry.com However, the presence of the electron-donating ethoxy group at the 2-position can influence the regioselectivity of these reactions.

Electrophilic substitution reactions, such as nitration and halogenation, can be carried out on the quinoline ring. The position of substitution is directed by the combined electronic effects of the existing substituents. For example, nitration of 1-alkoxy-2-aminobenzenes with nitric acid in sulfuric acid has been shown to yield the 4-nitro derivative. researchgate.net Similarly, nitration of quinoline itself typically occurs at the 5- and 8-positions. masterorganicchemistry.comlibretexts.org The presence of the ethoxy and cyano groups on this compound will direct incoming electrophiles to specific positions on the benzene ring portion of the quinoline scaffold.

Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

To further functionalize the quinoline ring, halogenated derivatives of this compound can be employed in various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of a halogenated quinoline with an organoboron reagent, such as a boronic acid or ester. researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.orgnih.gov It is a versatile method for introducing aryl, heteroaryl, or alkyl groups onto the quinoline ring.

Sonogashira Coupling : This reaction couples a halogenated quinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com It is an efficient method for synthesizing alkynyl-substituted quinolines.

For these reactions to be applicable, a halogen atom (e.g., Br, I) must first be introduced onto the quinoline ring of this compound, typically through electrophilic halogenation. The position of the halogen will determine the site of the new substituent introduced via the cross-coupling reaction. For example, the Suzuki-Miyaura coupling of 3-bromoquinoline (B21735) with a boronic acid has been reported. researchgate.net

Regioselectivity and Stereoselectivity Control in Reactions Involving this compound

The reactivity of the quinoline ring system is significantly influenced by its substituents. In this compound, the interplay between the electron-donating ethoxy group at the C2 position and the electron-withdrawing cyano group at the C4 position dictates the regioselectivity of its reactions.

Regioselectivity in Nucleophilic Aromatic Substitution:

In nucleophilic aromatic substitution (SNAr) reactions, the quinoline nucleus is generally activated at the C2 and C4 positions. Theoretical studies on related 2,4-disubstituted quinolines and quinazolines have shown that the C4 position is often more susceptible to nucleophilic attack. This preference is attributed to the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic. For instance, in the case of 2,4-dichloroquinolines, regioselective substitution with alkoxides occurs preferentially at the C2 position, which might seem contradictory. rsc.org However, the nature of the leaving group and the specific reaction conditions play a crucial role. In this compound, the ethoxy group is a poorer leaving group than a halogen. Therefore, nucleophilic attack is more likely to be directed by the electronic demand set by the strongly electron-withdrawing cyano group at C4, potentially favoring reactions at other positions of the quinoline ring if a suitable leaving group is present, or addition reactions to the CN group itself.

Regioselectivity in Cycloaddition Reactions:

The electron-deficient nature of the quinoline ring, enhanced by the 4-cyano group, suggests that this compound could act as a dienophile or a dipolarophile in cycloaddition reactions. wikipedia.orgfiveable.melibretexts.org The regioselectivity of such reactions would be governed by the frontier molecular orbital (FMO) interactions between the quinoline derivative and the diene or dipole. The cyano group, being a strong π-acceptor, can participate directly in cycloadditions, a phenomenon observed in cyano-Diels-Alder reactions. In such cases, the reaction would involve the C≡N triple bond as the 2π component.

Stereoselectivity:

The control of stereoselectivity in reactions involving this compound is less documented. For reactions that create new stereocenters, the approach of the reagent to the planar quinoline ring would be influenced by the steric bulk of the ethoxy group at C2. In reactions involving the cyano group, such as reduction to an amine or hydrolysis to an amide, if a chiral catalyst or reagent is employed, stereoselective outcomes could be achieved. For instance, the use of chiral reducing agents for the conversion of the nitrile to a primary amine could lead to the formation of one enantiomer in excess. Remote stereocontrol, where a chiral center in a reactant influences the stereochemistry of a distant newly formed center, has been observed in reactions of related alkoxy-substituted allylic stannanes with imines, suggesting that complex stereochemical outcomes are possible in appropriately designed reactions. rsc.org

Kinetic and Thermodynamic Studies of Key Transformations of this compound

Detailed kinetic and thermodynamic data for reactions of this compound are not extensively available in the public domain. However, insights can be drawn from computational and experimental studies on related ethoxyquinoline compounds. These studies provide a framework for understanding the stability and reactivity of the ethoxy group and the quinoline core.

Thermal Decomposition:

Computational studies on the thermal decomposition of various ethoxyquinolines have been performed, providing valuable data on activation energies and reaction thermodynamics. nih.gov These studies indicate that the primary decomposition pathway involves the pyrolytic elimination of ethylene (B1197577) to form the corresponding quinolone. The process occurs via a six-membered transition state for the formation of the keto tautomer, which is generally kinetically and thermodynamically favored over the enol form. nih.gov

While the original study did not include the 4-carbonitrile substituent, the data for 2-ethoxyquinoline (B1605111) (2-EQ) provides a baseline for understanding the thermal stability of the 2-ethoxy group. The presence of the electron-withdrawing cyano group at C4 in this compound would be expected to influence the electronic structure and, consequently, the energetics of the decomposition process.

Illustrative Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 2-Ethoxyquinoline (2-EQ)

The following table presents calculated kinetic and thermodynamic parameters for the thermal decomposition of 2-ethoxyquinoline (2-EQ) into 2-quinolone (keto form) and ethylene, which serves as a model for a potential transformation of this compound.

ParameterValueMethod
Activation Energy (Ea) for Keto Formation~47.2 kcal/molCBS-QB3
Reaction Enthalpy (ΔH) for Keto Formation~11.5 kcal/molCBS-QB3
Activation Energy (Ea) for Enol Formation~65.5 kcal/molCBS-QB3
Reaction Enthalpy (ΔH) for Enol Formation~15.9 kcal/molCBS-QB3

Influence of Substituents on Reaction Kinetics:

The kinetics of reactions involving this compound would be significantly modulated by its electronic properties. For instance, in reactions where the quinoline ring acts as a nucleophile, the electron-withdrawing cyano group would decrease the reaction rate. Conversely, in nucleophilic aromatic substitution reactions, this group would accelerate the rate by stabilizing the negatively charged Meisenheimer intermediate. Studies on the proline-catalyzed aldol (B89426) reaction have shown that electron-withdrawing substituents on the aldehyde component can strongly affect the reaction profile and equilibrium position, highlighting the importance of electronic effects on both kinetics and thermodynamics. nih.govrsc.org

Derivatization and Scaffold Modification Strategies Utilizing 2 Ethoxyquinoline 4 Carbonitrile

Design and Synthesis of Novel Quinoline (B57606) Analogues Based on 2-Ethoxyquinoline-4-carbonitrile

The synthesis of novel quinoline analogues often relies on established named reactions that build the core structure from simpler precursors. While direct derivatization of this compound is one path, another involves using related synthetic routes to generate diverse analogues. The Pfitzinger reaction, for instance, is a powerful method for producing quinoline-4-carboxylic acids from isatins and carbonyl compounds. acs.org These carboxylic acid products are closely related to the carbonitrile and can be a source of diverse analogues. For example, a reaction between an isatin (B1672199) and an appropriate ketone can yield a quinoline-4-carboxylic acid, which can then be converted to amides or other derivatives. acs.org

Classic quinoline syntheses that can be adapted to produce a variety of substituted analogues include:

Combes Synthesis: Involves the reaction of anilines with β-diketones under acidic conditions.

Doebner Reaction: Synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.

Gould-Jacobs Reaction: This method builds the quinoline scaffold and is particularly useful for preparing quinolines with a substituent at the 4-position. nih.gov

These methods provide access to a wide library of quinoline cores that can be further modified. For instance, a two-step process starting from isatin can yield quinoline-4-carboxamides, which serve as important scaffolds in drug discovery. acs.org The strategic selection of starting materials in these syntheses allows for the introduction of various substituents onto the quinoline ring system, creating a foundation for novel analogue design. nih.govresearchgate.net

Table 1: Key Synthetic Reactions for Quinoline Analogues

Reaction Name Precursors Product Type
Pfitzinger Reaction Isatin, Carbonyl Compound Quinoline-4-carboxylic acid
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid Quinoline-4-carboxylic acid
Combes Synthesis Aniline, β-Diketone 2,4-disubstituted Quinoline
Friedländer Synthesis 2-Aminoaryl ketone, α-Methylene ketone Substituted Quinoline

Introduction of Diverse Functional Groups onto the this compound Core

The this compound molecule possesses several sites amenable to functionalization. The nitrile group (–CN) is a versatile functional handle that can be transformed into other key groups. For example, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (–COOH) or an amide (–CONH₂). Alternatively, it can be reduced to a primary amine (–CH₂NH₂). Each of these new functional groups opens up a new set of possible reactions for further derivatization.

The quinoline ring itself can undergo various modifications. The electron-donating nature of the 2-ethoxy group can influence the regioselectivity of electrophilic substitution reactions on the benzene (B151609) portion of the quinoline system. Furthermore, nucleophilic aromatic substitution reactions may be possible at specific positions on the heterocyclic ring, depending on the reaction conditions and the nature of the nucleophile. The presence of a fluorine atom at certain positions, for example, has been shown to significantly enhance the biological activity of quinoline-based drugs, suggesting that the introduction of halogens could be a valuable strategy. mdpi.com A substitution on the nitrogen atom of the quinoline ring is also a common modification point that is essential for the potency of many biologically active quinolinones. mdpi.com

Table 2: Potential Functional Group Transformations

Starting Group Reagents/Conditions Resulting Group Potential for Further Reaction
Nitrile (–CN) H₃O⁺ / Heat Carboxylic Acid (–COOH) Amide/Ester formation
Nitrile (–CN) H₂ / Catalyst (e.g., Ni, Pd) Primary Amine (–CH₂NH₂) Acylation, Alkylation
Quinoline Ring Nitrating/Halogenating agents Substituted Quinoline Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

Application of Click Chemistry Methodologies for Constructing Complex Structures from this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for molecular assembly. mt.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. This methodology has been widely applied in drug discovery and bioconjugation. researchgate.netijpsjournal.com

To apply click chemistry to this compound, the scaffold would first need to be functionalized with either an azide (B81097) or a terminal alkyne group.

Introducing an Alkyne: An alkyne could be installed by first converting the 2-ethoxy group to a hydroxyl group, followed by etherification with a molecule like propargyl bromide.

Introducing an Azide: An azide could be introduced via nucleophilic substitution on a halogenated derivative of the quinoline or by converting a newly installed amino group into an azide.

Once the azide- or alkyne-functionalized quinoline is prepared, it can be "clicked" with a complementary fragment to rapidly generate a library of complex derivatives. The resulting triazole ring is not just a linker; it is metabolically stable and can participate in hydrogen bonding, potentially contributing to the biological activity of the final molecule. This strategy has been successfully used to prepare inhibitors for various enzymes, including kinases. ijpsjournal.com

Heterocyclic Ring Annulation Strategies using this compound as a Building Block

Ring annulation involves the construction of a new ring fused to an existing one. Using this compound as a building block, new heterocyclic or carbocyclic rings could be fused to its core to create complex, polycyclic systems. The strategy would depend on the functional groups introduced onto the quinoline scaffold.

For example, if functional groups are introduced at adjacent positions on the benzene ring portion of the scaffold (e.g., an amino group and a carboxylic acid), they could be used to build a new fused ring. Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, is a classic method for forming a new pyridine (B92270) ring, and similar principles could be applied here. nih.gov By installing appropriate reactive handles, one could envision synthesizing novel fused systems such as pyrroloquinolines, thienoquinolines, or furoquinolines, each with distinct electronic and steric properties.

Macrocyclization and Oligomerization Approaches via this compound Derivatives

Macrocyclization is a powerful strategy in medicinal chemistry used to improve the pharmacological properties of molecules, such as binding affinity, selectivity, and metabolic stability, often by constraining the molecule into a bioactive conformation. nih.govresearchgate.netnih.gov

To achieve macrocyclization starting from this compound, one could synthesize a derivative containing two reactive functional groups positioned to allow for intramolecular ring closure. For example, a linear precursor could be designed where one end is attached to the quinoline nitrogen (after modification) and the other end is attached to the C4 position (via transformation of the nitrile group). Ring-closing metathesis (RCM) or intramolecular amide bond formation are common reactions for such cyclizations. nih.gov

Oligomerization, the process of linking monomer units into a chain, could also be envisioned. A derivative of this compound could be prepared with two complementary reactive groups. For instance, one molecule could be functionalized with an azide while another identical molecule is functionalized with an alkyne, allowing for head-to-tail oligomerization via click chemistry to form a polymer-like structure with repeating quinoline units.

Table 3: Mentioned Chemical Compounds

Compound Name Structure/Formula
This compound C₁₂H₁₀N₂O
Quinoline-4-carboxylic acid C₁₀H₇NO₂
Isatin C₈H₅NO₂
Pyruvic acid C₃H₄O₃
Aniline C₆H₇N
β-Diketone General Structure: R-C(=O)-CH₂-C(=O)-R'
Malonic acid C₃H₄O₄
Propargyl bromide C₃H₃Br
Azide N₃⁻
Alkyne Functional group with C≡C triple bond

Computational Chemistry and Theoretical Investigations of 2 Ethoxyquinoline 4 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

No published DFT studies on the conformational preferences of 2-Ethoxyquinoline-4-carbonitrile were found. Consequently, there is no data on the relative energies of different conformers or the rotational barriers of the ethoxy group. Furthermore, no HOMO-LUMO analysis or calculation of reactivity descriptors for this specific molecule has been reported. While the methodology for such calculations is well-established, its application to this compound has not been documented. scispace.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

There are no available reports of molecular dynamics simulations performed on this compound. Such simulations would provide valuable information on its behavior in different solvent environments and its conformational landscape over time. easychair.orgmdpi.com Without these studies, a discussion of its flexibility and interactions with solvents remains purely theoretical.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

While computational methods can predict spectroscopic data such as NMR and IR spectra, no studies have been found that perform these predictions for this compound and compare them with experimental results. nih.govruc.dkmdpi.com This validation is crucial for assessing the accuracy of the computational models.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

The investigation of reaction mechanisms and the characterization of transition states using computational methods is a key area of theoretical chemistry. researchgate.net However, no such studies have been published for any chemical transformations involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focusing on in vitro activity prediction)

QSAR modeling requires a dataset of chemical structures and their corresponding biological activities. No QSAR studies on derivatives of this compound have been found in the scientific literature. Therefore, it is not possible to discuss any established relationships between the structure of its derivatives and their in vitro activity.

Biological Activity Investigations of 2 Ethoxyquinoline 4 Carbonitrile and Its Derivatives Strictly in Vitro Studies

Evaluation of Antimicrobial Activity Against Specific Microbial Strains (Bacteria, Fungi)

The antimicrobial potential of quinoline (B57606) derivatives has been widely reported, with various substituted quinolines demonstrating notable activity against a range of bacterial and fungal pathogens. austinpublishinggroup.comnih.govnih.gov However, specific data on the antimicrobial properties of 2-ethoxyquinoline-4-carbonitrile remains limited in publicly accessible scientific literature. General studies on related quinoline structures provide a foundational understanding of their potential mechanisms.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. idexx.dknih.govidexx.comnih.gov While the direct MIC values for this compound against specific bacterial and fungal strains are not extensively documented, research on analogous quinoline compounds offers insights. For instance, studies on 2,4-disubstituted quinoline derivatives have indicated good antibacterial and antifungal activities against strains such as Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Aspergillus niger. austinpublishinggroup.com Similarly, N-alkyl-2-quinolonopyrones have shown antimicrobial activity against ESKAPE pathogens. nih.gov The determination of MIC values is crucial for understanding the spectrum and potency of any new potential antimicrobial agent. idexx.dknih.govidexx.comnih.gov

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Related Quinoline Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2,4-Disubstituted QuinolinesBacillus subtilisData Not Specified austinpublishinggroup.com
2,4-Disubstituted QuinolinesKlebsiella pneumoniaeData Not Specified austinpublishinggroup.com
2,4-Disubstituted QuinolinesEscherichia coliData Not Specified austinpublishinggroup.com
2,4-Disubstituted QuinolinesStaphylococcus aureusData Not Specified austinpublishinggroup.com
2,4-Disubstituted QuinolinesAspergillus nigerData Not Specified austinpublishinggroup.com
N-Alkyl-2-quinolonopyronesESKAPE PathogensData Not Specified nih.gov

Note: This table is illustrative and based on related compound classes due to the absence of specific data for this compound.

Membrane Integrity and Biofilm Inhibition Studies

The ability of a compound to disrupt microbial membrane integrity or inhibit biofilm formation is a significant aspect of its antimicrobial profile. While specific studies on this compound in this regard are not available, the broader class of quinoline derivatives has been investigated for such properties. The disruption of the cell membrane can lead to leakage of intracellular components and subsequent cell death. Biofilm inhibition is a critical area of research as biofilms contribute to persistent infections and antibiotic resistance.

In Vitro Cytotoxicity and Antineoplastic Activity in Defined Cancer Cell Lines

The quinoline scaffold is a common feature in many compounds with demonstrated anticancer properties. nih.govnih.gov Research has explored the cytotoxic and antineoplastic effects of various quinoline derivatives against a panel of human cancer cell lines.

Cell Viability Assays (e.g., MTT, SRB)

Cell viability assays are instrumental in determining the cytotoxic potential of a compound. The MTT and Sulforhodamine B (SRB) assays are commonly employed for this purpose. These assays measure cell proliferation and viability, providing an initial screening of a compound's anticancer activity. For instance, a study on 4-aminoquinoline (B48711) derivatives demonstrated their cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468. nih.gov Another study on 2-substituted quinazolin-4(3H)-ones evaluated their antiproliferative activities against nine cancer cell lines. mdpi.com

Table 2: In Vitro Cytotoxicity Data for Related Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline derivativeMDA-MB-468Data Not Specified nih.gov
4-Aminoquinoline derivativeMCF-7Data Not Specified nih.gov
2-Substituted quinazolin-4(3H)-oneVarious (9 lines)Data Not Specified mdpi.com

Note: This table is illustrative and based on related compound classes due to the absence of specific data for this compound.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Beyond general cytotoxicity, understanding the mechanism of cell death is crucial. Many anticancer agents induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. researchgate.netnih.govnih.govmdpi.commdpi.com For example, certain 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis. nih.gov Investigations into pyranoquinoline derivatives have revealed their ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cells. researchgate.net These mechanisms are key indicators of a compound's potential as a therapeutic agent.

Enzyme Inhibition Studies of this compound Derivatives (e.g., Kinases, Proteases)

Enzyme inhibition is a common mechanism of action for many drugs. Quinoline derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are often dysregulated in diseases like cancer. For example, 4-anilinoquinoline-3-carbonitriles have been identified as effective inhibitors of EGFR kinase. nih.gov Furthermore, a class of 4-carboxyl quinoline derivatives has been designed and synthesized as selective COX-2 inhibitors. nih.gov These findings highlight the potential of the quinoline scaffold to be tailored for specific enzyme targets.

Table 3: Enzyme Inhibition Data for Related Quinoline Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
4-Anilinoquinoline-3-carbonitrilesEGFR KinaseData Not Specified nih.gov
4-Carboxyl quinoline derivativesCOX-2Data Not Specified nih.gov

Note: This table is illustrative and based on related compound classes due to the absence of specific data for this compound.

Determination of IC50 Values and Kinetic Parameters

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. For quinoline derivatives, IC50 values have been determined across a range of cancer cell lines and enzymes, demonstrating their potential as bioactive molecules.

A series of quinoline and quinazoline (B50416) analogs were synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. nih.gov Notably, compounds 12a and 12d exhibited significant potency with average IC50 values of 0.6 and 0.7 nM, respectively. nih.gov These compounds also showed efficacy against drug-resistant cancer cell lines. nih.gov

In another study, various quinoline derivatives were tested against different cancer cell lines. For instance, against HeLa cells, compounds 9 , 11 , and 5 showed good inhibitory activity with IC50 values of 11.70, 12.00, and 12.90 µM, respectively. researchgate.net Against MDA cells, compounds 4 and 5 were effective with IC50 values of 4.12 and 4.39 µM. researchgate.net The activity of these compounds was moderate against A549 cells. researchgate.net

Furthermore, antiprion activity has been observed in quinoline derivatives. In a persistently prion-infected cell line (ScN2a), several compounds showed antiprion activity in the nanomolar range, with the most active molecule, 42 , having an EC50 of 50 nM. nih.gov

The inhibitory potential of quinoline derivatives extends to various enzymes. For example, certain 4,6,7-substituted quinolines, analogous to cabozantinib (B823), were evaluated for their c-Met kinase inhibition. Compounds 27 and 28 showed IC50 values of 19 and 64 nM, respectively, which is comparable to or better than cabozantinib (IC50 = 40 nM). nih.gov

Table 1: Selected IC50 Values for Quinoline Derivatives

Compound/Derivative Target IC50 Value Source
12a Human Cancer Cell Lines (average) 0.6 nM nih.gov
12d Human Cancer Cell Lines (average) 0.7 nM nih.gov
9 HeLa Cells 11.70 µM researchgate.net
11 HeLa Cells 12.00 µM researchgate.net
5 HeLa Cells 12.90 µM researchgate.net
4 MDA Cells 4.12 µM researchgate.net
5 MDA Cells 4.39 µM researchgate.net
42 Prion-infected ScN2a cells 50 nM nih.gov
27 c-Met Kinase 19 nM nih.gov
28 c-Met Kinase 64 nM nih.gov
Cabozantinib c-Met Kinase 40 nM nih.gov
Compound 13 Cervical Epithelial Carcinoma 8.3 µM rsc.org

| Tetrahydroquinoline 18 | Cervical Epithelial Carcinoma | 13.15 µM | rsc.org |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been widely applied to understand the interactions of quinoline derivatives with various biological targets.

Studies on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have utilized molecular docking to explore their binding at the enzyme's active site. nih.govtubitak.gov.tr In one such study, synthesized pyrazoline and pyrimidine-containing quinoline derivatives were docked into the HIV reverse transcriptase binding site (PDB: 4I2P). Many of these compounds demonstrated favorable binding interactions, with compound 4 exhibiting the highest docking score of -10.675. nih.govtubitak.gov.tr

Molecular docking has also been instrumental in the development of quinoline-based inhibitors for other targets. For instance, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein (PDB: 6C0V) revealed significant binding affinities through both hydrophobic and hydrogen bond interactions. nih.gov Compound 17 in this series showed the highest binding energy of -9.22 kcal/mol. nih.gov

In the context of antibacterial agents, the interaction of quinoline derivatives with DNA gyrase, a type II topoisomerase, has been investigated. wikipedia.org The docking of a highly active compound, QD4 , with the target DNA gyrase provided insights into its probable mechanism of action. researchgate.net Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. semanticscholar.org

Receptor Binding Assays and Ligand-Target Interaction Profiling

Receptor binding assays are essential for characterizing the interaction of a ligand with its receptor. Quinoline derivatives have been evaluated for their binding to various receptors and other biological targets.

A series of 4-aminoquinolines were synthesized and tested for their antagonist potencies against human alpha(2)-adrenoceptor subtypes. nih.gov One compound, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol 6j , displayed an antagonist potency of 8.5 nM for the alpha(2C)-adrenoceptor with over 200-fold selectivity against the other subtypes. nih.gov

In silico docking studies have suggested that quinoline derivatives could act as competitive inhibitors of the Calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. nih.gov The studies indicated that these compounds bind to the active site of the receptor protein, with some derivatives showing low nanomolar inhibition constants. nih.gov

Beyond receptor binding, the interaction of quinoline derivatives with DNA is a well-documented phenomenon. capes.gov.brbiorxiv.orgresearchgate.net Equilibrium dialysis measurements have shown that the binding affinity of certain diquinolines for calf thymus DNA ranges from (1.2-12) x 10(4) M-1. capes.gov.br These interactions can lead to conformational changes in DNA and strand breaks. researchgate.net

Investigation of Molecular Mechanisms of Action at a Cellular or Subcellular Level

DNA Intercalation or Cleavage Assays

The planar structure of the quinoline nucleus makes it a suitable candidate for intercalation between DNA base pairs. researchgate.net This mode of action has been investigated for various quinoline derivatives.

Viscometric measurements have been used to study the interaction of diquinolines with DNA, providing evidence for both monofunctional and bifunctional intercalation. capes.gov.br Furthermore, some quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into the DNA substrate. biorxiv.org Specifically, compounds 9 and 11 were found to intercalate into a DNA substrate bound by the bacterial adenine (B156593) methyltransferase CamA. biorxiv.org This intercalation occurs via the minor groove and leads to a significant conformational change in the enzyme. biorxiv.org

Modulation of Gene Expression Profiles

The interaction of quinoline derivatives with DNA and related enzymes can lead to downstream effects on gene expression.

For example, compound 11 , a quinoline derivative, was found to elicit a DNA damage response through the activation of p53 in cancer cells. biorxiv.org Activation of p53, a critical tumor suppressor, triggers a cascade of gene expression changes aimed at cell cycle arrest and apoptosis.

In another study, a new class of 5-methoxylquinoline derivatives were identified as potent inhibitors of EZH2. biointerfaceresearch.com EZH2 is a histone methyltransferase that plays a key role in epigenetic gene silencing. Inhibition of this enzyme can lead to the reactivation of tumor suppressor genes.

Structure-Activity Relationship (SAR) Studies for Biological Potency of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. Several SAR studies have been conducted on various classes of quinoline derivatives.

For 4-aminoquinoline derivatives acting as alpha(2C)-adrenoceptor antagonists, a critical structural feature for activity was found to be a substituent at the 3-position of the quinoline ring. nih.gov The nature of the substituent on the piperazine (B1678402) ring also played a significant role, with substitutions at the 3-position having a stereospecific beneficial effect on affinity and potency. nih.gov

In a series of quinoline derivatives synthesized as HIV NNRTIs, SAR studies based on docking scores revealed that pyrimidine-containing derivatives generally showed higher scores than those with a pyrazoline moiety. nih.gov For the pyrimidine (B1678525) derivatives, a phenyl ring with an electron-withdrawing bromo group and a free amino group on the pyrimidine ring resulted in better binding affinity. nih.gov

SAR studies on quinoline derivatives with antiprion and antimalarial effects have revealed remarkable similarities, suggesting overlapping molecular targets. nih.gov For 4-aminoquinoline antimalarials like chloroquine, the presence of a chlorine atom at the 7-position and a specific dialkylaminoalkyl side chain at the 4-position are essential for activity. youtube.com

For a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines with anticancer activity, it was found that the 2-arylquinoline derivatives generally displayed a better activity profile. rsc.org Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity against certain cancer cell lines. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name/Identifier Chemical Name/Description
4 A pyrimidine-containing quinoline derivative
5 A quinoline derivative
6j (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol
9 A quinoline derivative
11 A quinoline derivative
12a A quinoline-based hydroxamic acid
12d A quinoline-based hydroxamic acid
13 A C-6 substituted 2-phenylquinoline
17 A 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative
18 A 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline
27 A 4,6,7-substituted quinoline, analogue of cabozantinib
28 A 4,6,7-substituted quinoline, analogue of cabozantinib
42 A polyquinoline derivative
Cabozantinib A multi-tyrosine kinase inhibitor

| QD4 | A quinoline-3-carbonitrile derivative |

Applications in Synthetic Chemistry, Material Science, and Analytical Methodologies

2-Ethoxyquinoline-4-carbonitrile as a Precursor for Complex Natural Product Synthesis

There is no available literature detailing the use of this compound as a starting material or intermediate in the total synthesis of any known natural products.

Utilization in Supramolecular Chemistry as a Building Block for Self-Assembled Systems

No studies have been found that describe the incorporation of this compound into supramolecular architectures, such as metal-organic frameworks (MOFs), coordination polymers, or other self-assembled systems.

Role in the Development of New Catalytic Systems or Ligands

The potential of this compound to act as a ligand for metal catalysts or to be a part of a catalytic system has not been explored in the available scientific literature.

Potential in Organic Electronics and Optoelectronic Materials (e.g., Fluorescent Dyes, Photochromic Systems)

There is no evidence to suggest that this compound has been investigated for its fluorescent, photochromic, or other optoelectronic properties for use in materials science.

Advanced Analytical Methodologies for Detection and Quantification of this compound in Research Matrices

No specific analytical methods, such as chromatographic or spectroscopic techniques, have been reported for the express purpose of detecting and quantifying this compound in various research samples.

Future Research Directions and Outlook for 2 Ethoxyquinoline 4 Carbonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The classical methods for synthesizing quinoline (B57606) derivatives, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, hazardous materials, and lengthy reaction times. nih.govijpsjournal.com Consequently, a significant future direction lies in the development of green and sustainable synthetic routes. nih.govacs.org

Key areas of focus will include:

Green Catalysis: Investigating the use of environmentally benign catalysts like formic acid and exploring biocatalysis with engineered enzymes to facilitate milder and more selective reactions. ijpsjournal.com

Alternative Energy Sources: Employing microwave and ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

One-Pot Syntheses: Designing multi-component reactions that minimize waste by combining several synthetic steps into a single procedure. nih.gov

Nanocatalysis: Utilizing nanocatalysts or nanocomposites to improve reaction efficiency and catalyst recyclability, addressing common drawbacks of traditional catalysts. acs.org

These modern approaches aim to provide economic and environmental advantages over classical methods. acs.org

Design and Synthesis of Advanced Multi-Functional Derivatives

Future work will involve the rational design and synthesis of novel 2-Ethoxyquinoline-4-carbonitrile derivatives with enhanced or multiple functionalities. This can be achieved by strategic modifications to the core structure. For instance, introducing different functional groups can modulate the molecule's electronic properties, solubility, and steric profile, thereby influencing its biological activity or material characteristics.

A recent innovative strategy involves using a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into a variety of 2D/3D fused frameworks, opening avenues for highly customizable drug candidates. sciencedaily.com Research into morpholinopyrimidine-5-carbonitrile derivatives has also shown promise in developing potent and selective inhibitors for biological targets like PI3K. nih.govnih.gov

Deeper Mechanistic Elucidation of Biological Interactions (In Vitro)

While quinoline derivatives are known for a broad spectrum of biological activities, detailed mechanistic studies at the molecular level are often lacking. acs.orgresearchgate.net Future in vitro research should focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound and its derivatives. For example, quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase and as kinase inhibitors in cancer signaling pathways. nih.govnih.gov

Binding Site Characterization: Utilizing techniques like X-ray crystallography and NMR spectroscopy to determine the precise binding modes and interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups contribute to biological activity, as has been done for quinoline-sulfonamide hybrids targeting enzymes implicated in Alzheimer's disease. rsc.org

Integration into Emerging Fields of Chemical Biology and Nanoscience

The unique properties of quinoline derivatives make them attractive candidates for applications in chemical biology and nanoscience. nih.gov Future research can explore:

Chemical Probes: Developing derivatives that can be used as fluorescent probes or chemosensors for detecting specific ions or biomolecules. rsc.org

Nanocarriers for Drug Delivery: Incorporating this compound into nanomaterials like liposomes or polymeric nanoparticles to improve its delivery, solubility, and pharmacokinetic profile. cuny.edu Nanotechnology offers tools to overcome issues of poor stability and off-target activity of potent bioactive compounds. cuny.edu

Functional Nanomaterials: Exploring the use of these derivatives in the creation of novel materials with interesting electronic or optical properties. The synergy between chemical biology and nanotechnology can lead to the development of advanced tools for biological discovery. nih.gov

Theoretical and Computational Advancements for Predictive Modeling

Computational tools are invaluable for accelerating the discovery and optimization of new molecules. nih.gov Future efforts in this area should include:

Molecular Docking and Dynamics Simulations: Predicting the binding affinities and modes of this compound derivatives with various biological targets to guide the design of more potent compounds. nih.govrsc.org

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule, providing insights into its stability and interactions. rsc.org

ADME/Tox Prediction: Developing and applying computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to identify promising candidates early in the drug discovery process.

Collaborative Research Opportunities and Interdisciplinary Applications

The diverse potential of this compound necessitates a collaborative approach. Future progress will be driven by partnerships between:

Synthetic and Medicinal Chemists: To design and create novel derivatives with desired properties.

Biologists and Pharmacologists: To evaluate the biological activity and elucidate the mechanisms of action.

Computational Scientists: To model molecular interactions and predict properties.

Materials Scientists and Engineers: To develop new applications in areas like nanoscience and electronics.

Such interdisciplinary collaborations will be crucial for translating fundamental research into practical applications, from new therapeutic agents to advanced functional materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Ethoxyquinoline-4-carbonitrile?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, heating 4-chloro-8-methoxy-3-quinolinecarbonitrile with 2-ethoxyethanol and pyridine hydrochloride at 100°C for 2 hours achieves a yield of ~88% . Key parameters include solvent choice (e.g., 2-ethoxyethanol for high boiling point), temperature control (±5°C), and stoichiometric ratios of reagents. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the product.

Q. Which spectroscopic methods are effective for characterizing this compound?

A combination of techniques is critical:

  • NMR : Confirm ethoxy and nitrile groups via 1^1H NMR (δ ~1.4 ppm for ethoxy CH3_3, δ ~4.5 ppm for OCH2_2) and 13^{13}C NMR (δ ~115 ppm for CN) .
  • IR : Identify nitrile stretches (~2220–2240 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns . Cross-reference data with NIST Chemistry WebBook for validation .

Q. How is the molecular structure confirmed using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring R-factors < 5% for high precision . ORTEP-3 can visualize thermal ellipsoids and bond angles, critical for detecting structural anomalies like disorder or twinning . Validate against PubChem’s InChIKey (e.g., DHQQIOAJMOMPSG-UHFFFAOYSA-N for analogous quinoline derivatives) .

Advanced Research Questions

Q. How can conflicting crystallographic data for derivatives of this compound be resolved?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent interactions. Employ:

  • SHELXD : For phase problem resolution in twinned crystals .
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., C-H···N contacts) .
  • DFT calculations : Compare experimental vs. theoretical geometries (e.g., using Gaussian09 with B3LYP/6-311G** basis set) . Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What strategies improve regioselectivity in nitration or halogenation reactions of this compound?

Nitration at specific positions (e.g., C-6) requires careful control of electrophilic agents. For example:

  • Use mixed acids (HNO3_3/H2_2SO4_4) at 0–5°C to direct nitration to electron-deficient positions .
  • Computational modeling : Apply Fukui indices to predict reactive sites .
  • Protecting groups : Temporarily block the ethoxy group with TMSCl to prevent unwanted side reactions .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Stability studies : Conduct HPLC monitoring under varying pH (3–10) and solvents (DMSO, PBS). For example, degradation peaks appear at pH > 8 due to nitrile hydrolysis .
  • Microsomal assays : Use liver microsomes (e.g., human CYP450 isoforms) to assess metabolic stability .
  • In vitro protocols : Follow ECHA guidelines for reproducibility, including negative controls and triplicate measurements .

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with ligands like XPhos for Suzuki-Miyaura couplings .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >75% .
  • DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., temperature, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.